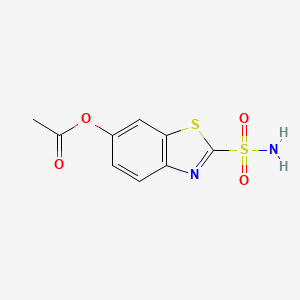
(2-sulfamoyl-1,3-benzothiazol-6-yl) acetate
概要
説明
(2-sulfamoyl-1,3-benzothiazol-6-yl) acetate is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a benzothiazole ring system, which is a fused ring structure containing both benzene and thiazole rings. This unique structure imparts significant chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-sulfamoyl-1,3-benzothiazol-6-yl) acetate typically involves the condensation of 2-aminobenzenethiol with acetic anhydride in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the benzothiazole ring. The reaction can be summarized as follows:
Condensation Reaction: 2-aminobenzenethiol reacts with acetic anhydride in the presence of a catalyst.
Cyclization: The intermediate formed undergoes cyclization to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining popularity in industrial settings.
化学反応の分析
Types of Reactions
(2-sulfamoyl-1,3-benzothiazol-6-yl) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazole derivatives.
科学的研究の応用
(2-sulfamoyl-1,3-benzothiazol-6-yl) acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of (2-sulfamoyl-1,3-benzothiazol-6-yl) acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific biological context and the target enzymes.
類似化合物との比較
(2-sulfamoyl-1,3-benzothiazol-6-yl) acetate can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Known for its anti-tubercular activity.
2-Mercaptobenzothiazole: Widely used as a vulcanization accelerator in the rubber industry.
6-Nitrobenzothiazole: Studied for its anti-cancer properties.
The uniqueness of this compound lies in its specific functional groups, which impart distinct chemical reactivity and biological activity. Its sulfonamide group, in particular, is responsible for its enzyme inhibitory properties, making it a valuable compound in medicinal chemistry.
特性
分子式 |
C9H8N2O4S2 |
|---|---|
分子量 |
272.3 g/mol |
IUPAC名 |
(2-sulfamoyl-1,3-benzothiazol-6-yl) acetate |
InChI |
InChI=1S/C9H8N2O4S2/c1-5(12)15-6-2-3-7-8(4-6)16-9(11-7)17(10,13)14/h2-4H,1H3,(H2,10,13,14) |
InChIキー |
ONLKWCLNLGKXRT-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=CC2=C(C=C1)N=C(S2)S(=O)(=O)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
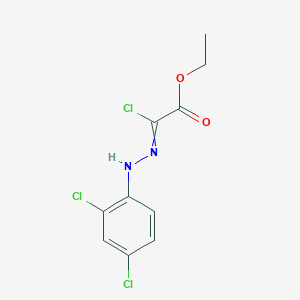
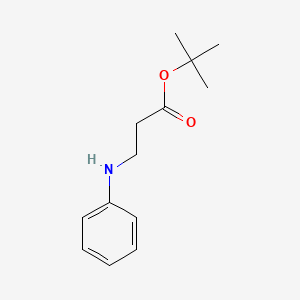
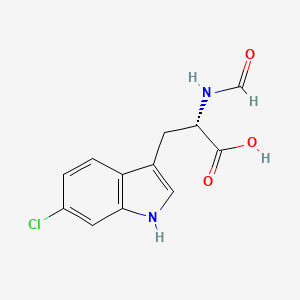
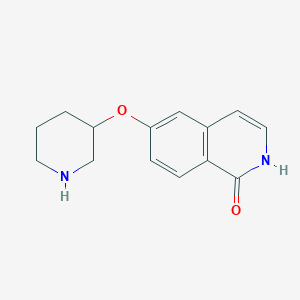
![Ethyl 3-[2-(bromomethyl)phenyl]prop-2-enoate](/img/structure/B8569744.png)
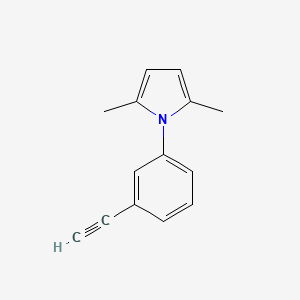
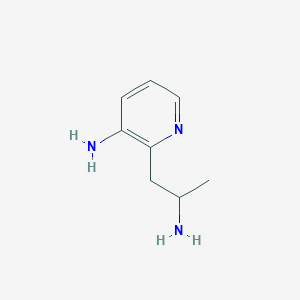
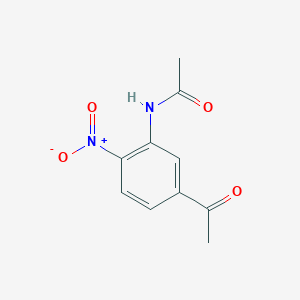
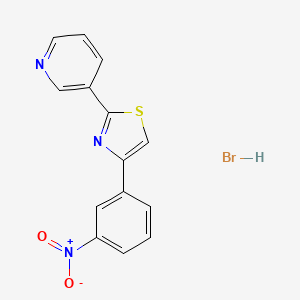
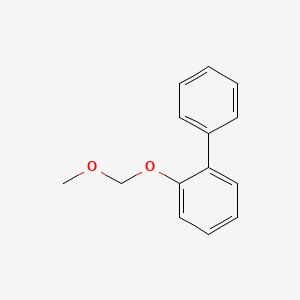
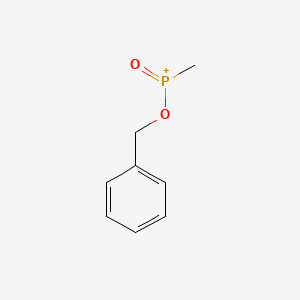
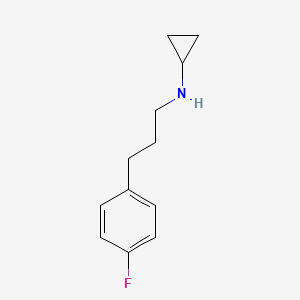
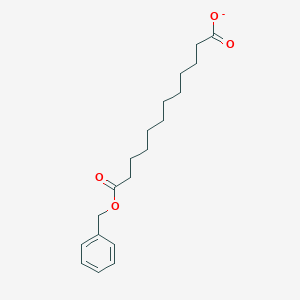
![5-ethyl-2-[(2-isopropylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B8569797.png)
